3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Overview
Description
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazol-5(4H)-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions for several hours. The product is then isolated and purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of antifungal and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
3-Benzyloxy-4-methoxybenzaldehyde: Another related compound with a methoxy group at a different position.
Uniqueness
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its benzyloxy group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-methyl-3-(phenylmethoxymethyl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-10(12-13-11(14)15)8-16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKOUEBIJOSTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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